molecular formula C21H22N4O B5476692 {4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone

{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone

Cat. No.: B5476692
M. Wt: 346.4 g/mol
InChI Key: USGPHEOHHWNVKL-UHFFFAOYSA-N
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Description

{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone is a complex organic compound with the molecular formula C21H22N4O. This compound features a phthalazine ring substituted with a methyl group and an amino group, which is further connected to a phenyl ring and a piperidine moiety.

Properties

IUPAC Name

[4-[(4-methylphthalazin-1-yl)amino]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-18-7-3-4-8-19(18)20(24-23-15)22-17-11-9-16(10-12-17)21(26)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGPHEOHHWNVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphthalazin-1-amine with 4-aminobenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {4-[(4-Methyl-1-phthalazinyl)amino]phenyl}(1-piperidinyl)methanone: A closely related compound with similar structural features.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar pharmacological properties.

Uniqueness

{4-[(4-Methylphthalazin-1-yl)amino]phenyl}(piperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both phthalazine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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